N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2S2/c32-22(28-24-26-13-14-34-24)16-35-25-30-29-21(31(25)18-9-2-1-3-10-18)15-27-23(33)20-12-6-8-17-7-4-5-11-19(17)20/h1-14H,15-16H2,(H,27,33)(H,26,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNLLCHQBUPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiazole and triazole rings are synthesized separately through well-established methods involving cyclization reactions. These intermediates are then coupled using a series of nucleophilic substitution and condensation reactions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have shown that derivatives of naphthalene-1-carboxamides exhibit significant antimycobacterial activity. For instance, a series of ring-substituted naphthalene-1-carboxanilides were synthesized and tested against Mycobacterium avium subsp. paratuberculosis. Notably, compounds such as N-(2-methoxyphenyl)naphthalene-1-carboxamide demonstrated two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin . This suggests that similar derivatives of N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide could also possess enhanced antimycobacterial properties.
Structure-Activity Relationship
The structure of naphthalene derivatives plays a crucial role in their biological activity. The lipophilicity of these compounds was analyzed using various models, indicating that an optimal balance between hydrophilicity and lipophilicity is essential for effective antimycobacterial action. Compounds with higher log values tended to show decreased activity, emphasizing the need for careful structural modifications to enhance efficacy .
Anticancer Potential
Naphthalene carboxamide derivatives have been investigated for their potential as inhibitors of protein kinases involved in cancer progression. For instance, certain naphthalene derivatives have shown promise in inhibiting histone deacetylase 6 (HDAC6), a protein implicated in tumor growth and metastasis. This suggests that this compound could be explored further for its anticancer properties .
Anti-inflammatory Activity
The compound's structural features also indicate potential anti-inflammatory applications. Molecular docking studies have suggested that naphthalene derivatives can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions this compound as a candidate for further research in treating inflammatory diseases .
In Vitro Studies
In vitro studies have highlighted the effectiveness of naphthalene-based compounds against various pathogens. For instance, the evaluation of different derivatives against M. avium demonstrated not only enhanced antimicrobial properties but also low toxicity profiles against human cell lines, making them suitable candidates for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Triazole-Thiazole Hybrid Scaffolds
- 3,4,5-Trimethoxy-N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (CAS: 393873-19-3) This compound () replaces the naphthalene-1-carboxamide group with a trimethoxybenzamide moiety. The absence of the naphthalene system reduces lipophilicity (calculated logP: ~3.5 vs. However, the methoxy groups may enhance solubility in polar solvents .
- N-[5-(Dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide () A simpler thiazolide derivative lacking the triazole and sulfanyl groups. It showed inhibitory activity against SARS-CoV-2 Main Protease (IC₅₀: 2.1 µM) due to hydrogen bonding via the hydroxyl and carboxamide groups. The absence of the triazole-naphthalene system limits its binding versatility compared to the target compound .
Naphthalene-Containing Analogues
- 4-{[5-(3-Chloro-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]}naphthalene-1-carboxamide () This patent compound replaces the triazole-thiazole core with an isoxazole ring. Its IC₅₀ against undisclosed targets is ~0.8 µM, suggesting stronger enzyme inhibition than typical thiazolides .
Synthesized Naphtho[1,2-b]pyrazole Derivatives ()
Compounds like N-(thiazol-2-yl)naphtho[1,2-b]pyrazole-3-carboxamide exhibit similar naphthalene-carboxamide motifs but lack sulfanyl and triazole groups. Their antihyperglycemic activity (e.g., 40–60% glucose reduction in rats) highlights the role of the naphthalene system in modulating metabolic targets .
Antitubercular and Antiviral Thiazolides
- N-[(4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted Amides () These triazole-thiazole hybrids demonstrated antitubercular activity (MIC: 0.5–1.0 µg/mL against M. tuberculosis), comparable to rifampin. The sulfanyl group in the target compound may similarly enhance metal-binding capacity in enzyme active sites .
- Methyl 2-(2-Hydroxybenzamido)-1,3-thiazole-5-carboxylate () A SARS-CoV-2 Main Protease inhibitor (IC₅₀: 1.8 µM) with a thiazole ester group.
Comparative Pharmacological and Physicochemical Data
Biological Activity
N-{[4-phenyl-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide is a complex organic compound with potential biological activities. The compound's structure incorporates various pharmacophoric elements, including thiazole and triazole moieties, which are known for their diverse biological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a naphthalene core substituted with a phenyl group and a thiazole ring, which is linked to a triazole moiety through a sulfanyl group. This unique arrangement suggests potential interactions with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar compounds. For instance, derivatives of naphthalene-1-carboxanilides have shown significant activity against Mycobacterium avium and other pathogens. The activity of these compounds was often compared to standard antibiotics like rifampicin and ciprofloxacin, showing superior efficacy in some cases .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| N-{[4-phenyl...naphthalene...} | X | Rifampicin | Y |
| N-(2-Methoxyphenyl)naphthalene | 0.5 | Ciprofloxacin | 1.5 |
Cytotoxicity
The cytotoxic effects of related compounds have been assessed in various cancer cell lines. Thiazole derivatives have demonstrated potent cytotoxicity against several cancer types, indicating that modifications in the structure can enhance biological activity .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative A | HT-29 | 1.61 |
| Thiazole Derivative B | Jurkat | 1.98 |
The proposed mechanisms for the biological activity of compounds similar to N-{[4-phenyl...} include:
- Inhibition of DNA/RNA synthesis: Many thiazole and triazole derivatives have been shown to interfere with nucleic acid synthesis.
- Disruption of cellular respiration: Some studies suggest that these compounds may inhibit respiratory chain components in bacteria, leading to cell death .
Study on Antimycobacterial Activity
A study focused on the antimycobacterial properties of naphthalene derivatives highlighted that certain structural modifications could significantly enhance their efficacy against Mycobacterium tuberculosis. The results indicated that compounds with higher lipophilicity and specific electron-withdrawing groups exhibited better activity .
Evaluation of Antitumor Activity
Research evaluating novel thiazole-containing compounds for antitumor activity revealed that modifications at the phenyl ring could lead to enhanced cytotoxic effects against various cancer cell lines. The presence of electron-donating groups was crucial in increasing potency .
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, starting with the construction of the triazole core followed by sequential functionalization. Critical steps include:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol/HCl) .
- Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution using mercaptoacetamide derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Amide coupling : Carbodiimide-mediated (e.g., EDC/HOBt) reactions for linking the naphthalene-carboxamide moiety .
Optimization : Yield depends on pH (6–8 for amide stability), temperature (60–80°C for cyclization), and solvent polarity (DMF/THF for solubility). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole-thiazole linkage. Key signals include:
- FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate carboxamide formation .
- LC-MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and detects intermediates .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling and reaction path analysis optimize synthesis?
Quantum mechanical calculations (DFT/B3LYP) predict transition states and intermediates for key reactions like triazole cyclization. Tools like Gaussian or ORCA:
- Identify energetically favorable pathways (e.g., activation barriers <25 kcal/mol).
- Simulate solvent effects (PCM models) to optimize dielectric environments .
ICReDD’s workflow integrates computed reaction pathways with robotic experimentation, enabling rapid screening of catalysts (e.g., CuI for "click" chemistry) and reducing trial-and-error .
Q. How to resolve contradictions in spectroscopic data during structural validation?
Conflicting NMR/IR signals may arise from tautomerism (e.g., triazole-thione ↔ thiol forms) or rotameric equilibria. Strategies include:
Q. How does the compound’s stability under varying pH and temperature affect experimental outcomes?
- Acidic conditions (pH <5) : Hydrolysis of the carboxamide group occurs, detected via HPLC degradation peaks .
- Oxidative environments : Thiol groups oxidize to disulfides; stabilizers like EDTA or antioxidants (e.g., BHT) are recommended .
- Thermal stability : Decomposition above 150°C (TGA data) necessitates low-temperature storage (–20°C) for long-term stability .
Q. What in vitro assays are suitable for evaluating bioactivity against kinase targets?
- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization to measure IC₅₀ values against kinases (e.g., EGFR, CDK2) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies KD values for target proteins .
Q. How to design SAR studies focusing on the triazole-thiazole-naphthalene scaffold?
- Substituent variation : Replace phenyl with electron-withdrawing (NO₂) or donating (OMe) groups to modulate electronic effects .
- Bioisosteric replacement : Swap thiazole with oxadiazole to assess impact on solubility/logP .
- Docking simulations : AutoDock Vina predicts binding poses in ATP-binding pockets, guiding rational design .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities?
- Solvent selection : Transition from DMF (toxic) to biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Byproduct formation : Optimize stoichiometry (1.2:1 ratio for carbodiimide coupling) and monitor via in-line FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
